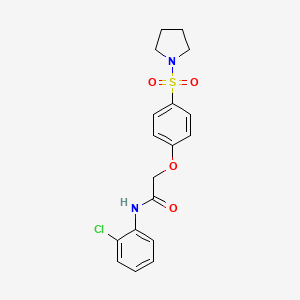
N-(2-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as CP-690,550, is a small molecule inhibitor that is used for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), which is a key signaling molecule in the immune system.
Mecanismo De Acción
CP-690,550 selectively inhibits N-(2-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, which is a key signaling molecule in the immune system. This compound is involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting this compound, CP-690,550 blocks the signaling of these cytokines and reduces the activity of T cells and other immune cells, thereby reducing inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and improve clinical outcomes in patients with autoimmune diseases. It also reduces the production of pro-inflammatory cytokines such as IL-6 and tumor necrosis factor-alpha (TNF-alpha). CP-690,550 has been shown to be well-tolerated in clinical trials, with minimal adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 is a potent and selective inhibitor of N-(2-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, which makes it a valuable tool for studying the role of this compound in the immune system. However, its potency and selectivity can also make it difficult to interpret the results of experiments. In addition, CP-690,550 has a short half-life, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of CP-690,550. One area of research is the development of new N-(2-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide inhibitors with improved potency and selectivity. Another area of research is the identification of biomarkers that can predict the response to CP-690,550 in patients with autoimmune diseases. Finally, CP-690,550 is being investigated for its potential use in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
Métodos De Síntesis
CP-690,550 is synthesized by a multistep process that involves the coupling of 2-chloroaniline with 4-(pyrrolidin-1-ylsulfonyl)phenol followed by the reaction with chloroacetyl chloride. The resulting intermediate is then reacted with sodium hydroxide to yield CP-690,550.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its therapeutic potential in various autoimmune diseases. It has been shown to be effective in reducing inflammation and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 is also being investigated for its potential use in the treatment of other autoimmune diseases such as multiple sclerosis and systemic lupus erythematosus.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-16-5-1-2-6-17(16)20-18(22)13-25-14-7-9-15(10-8-14)26(23,24)21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMIBYKGILDIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715608.png)
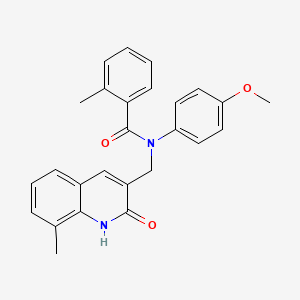
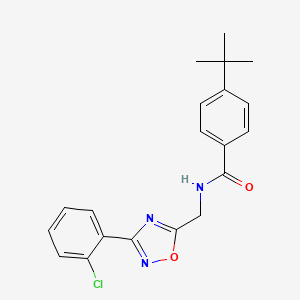
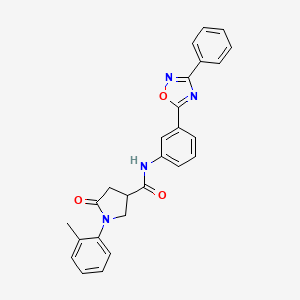
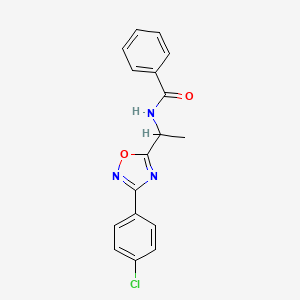

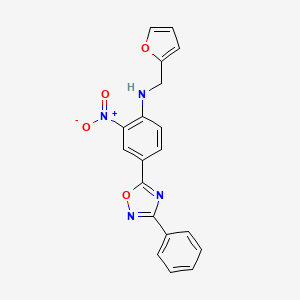
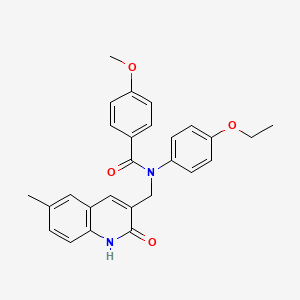
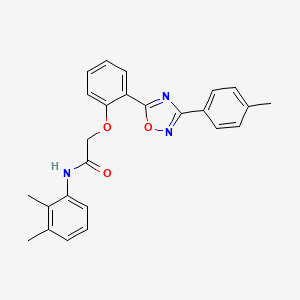
![1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7715670.png)

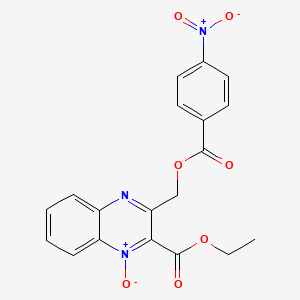
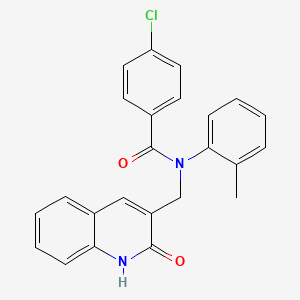
![1,3-dimethyl 5-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzene-1,3-dicarboxylate](/img/structure/B7715682.png)